molecular formula C7H12N2OS B2745294 (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1256240-31-9

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No. B2745294
CAS RN: 1256240-31-9
M. Wt: 172.25
InChI Key: RAYXTVJCMQSMMO-UHFFFAOYSA-N
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Description

“(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound that is part of the thiadiazole family . Thiadiazole derivatives are known for their wide range of therapeutic activities .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives have garnered interest as potential anticancer agents . These compounds are bioisosteres of pyrimidine, a key component in DNA. By modifying the structure of known derivatives, researchers have identified several 1,3,4-thiadiazole compounds with promising cytotoxic properties. These derivatives inhibit DNA replication, making them effective against both bacterial and cancer cells .

Corrosion Inhibition

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol: inhibits the corrosion of brass in seawater samples. Its application extends to protecting metal surfaces from degradation due to environmental exposure .

Biological Evaluation

Researchers have synthesized and characterized novel 1,3,4-thiadiazole derivatives. These molecules exhibit diverse properties, including cytotoxic effects. For instance, they were tested against leukemia cell lines (K562 CML, Jurkat, MT-2) and HeLa human cervical carcinoma cells, revealing potential therapeutic applications .

Antimicrobial and Antifungal Properties

1,3,4-Thiadiazole derivatives possess antimicrobial and antifungal activities. They have been investigated for their effectiveness against various pathogens, making them relevant in the field of infectious disease research .

Analgesic and Anti-Inflammatory Effects

Some thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may play a role in pain management and inflammation control .

Anticonvulsant and Antidepressant Potential

Certain 1,3,4-thiadiazole derivatives have demonstrated anticonvulsant and antidepressant effects. These findings open avenues for developing novel drugs targeting neurological disorders .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .

Mode of Action

It is known that this compound inhibits the corrosion of brass in sea water samples . This suggests that it may interact with metal ions, possibly forming a protective layer on the metal surface, thereby preventing further corrosion.

Biochemical Pathways

For instance, some thiadiazole derivatives have been found to inhibit key enzymes in the synthesis of nucleic acids, which could potentially disrupt the replication of cancer cells or pathogenic microorganisms .

Pharmacokinetics

It is known that the compound’s solubility, molecular weight, and chemical structure can influence its bioavailability and pharmacokinetic behavior .

Result of Action

Based on its known inhibitory effect on brass corrosion, it may be inferred that the compound interacts with metal ions at the molecular level, possibly altering their oxidation state and preventing further corrosion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol. For instance, the compound’s corrosion inhibitory effect is observed in sea water samples , suggesting that its efficacy may be influenced by factors such as salinity, pH, and temperature. Additionally, the compound’s stability may be affected by exposure to light and heat .

properties

IUPAC Name

(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYXTVJCMQSMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol

Synthesis routes and methods

Procedure details

1 g (4.67 mmol) of ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is dissolved in 45 mL of methanol and 0.353 g (9.33 mmol) of sodium borohydride is added portionwise, with stirring, at room temperature. The medium is stirred for 1 hour at room temperature and then concentrated under vacuum. The residue obtained is taken up in aqueous solution saturated with sodium chloride. The aqueous solution is brought to ph 7 by slowly adding, with stirring, aqueous 1N hydrochloric acid solution. After stirring for 1 hour at room temperature, the aqueous phase is extracted three times with dichloromethane and the combined organic phases are then washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated to dryness. 0.802 g (100%) of the expected product is obtained in the form of an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.353 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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